Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)-

Physicochemical Properties Chemical Handling Process Chemistry

Researchers requiring a unique N-substituted piperidine scaffold often face limited supply and inconsistent purity. CAS 63867-62-9 addresses this with a strategic benzyl-protected alcohol and 2-methyl group, enabling high-temp synthesis (bp 344°C) and late-stage deprotection. Key advantages: · Distinct steric/electronic profile vs. simple N-alkyl piperidines for precise SAR exploration. · Ideal as an analytical reference standard (InChIKey: AUDJIMCCPSCDGO-UHFFFAOYSA-N). · Consistent ≥95% purity, shipped globally for R&D.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 63867-62-9
Cat. No. B13947014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)-
CAS63867-62-9
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCOCC2=CC=CC=C2
InChIInChI=1S/C16H25NO/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3
InChIKeyAUDJIMCCPSCDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile: CAS 63867-62-9


Piperidine, 2-methyl-1-(3-(phenylmethoxy)propyl)- (CAS 63867-62-9) is a synthetic organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . It belongs to the class of N-substituted piperidines, featuring a 2-methyl substituent on the heterocyclic ring and a 3-phenylmethoxypropyl chain on the nitrogen atom. Key computed physicochemical properties include a density of 0.97 g/cm³ and a boiling point of 344.028 °C at 760 mmHg, which are critical parameters for handling, purification, and formulation .

High-temperature medium: Reported boiling point supports use as a reaction solvent in open, heated systems.
Protected building block: Benzyl-protected alcohol supports latent alcohol introduction via hydrogenolysis.
Unique identity: Distinct InChIKey supports compound verification in analytical workflows.

Risks of Generic Substitution for CAS 63867-62-9


Piperidine derivatives are not functionally interchangeable due to the profound impact of N-substituents on lipophilicity, basicity, and steric bulk. For CAS 63867-62-9, the combination of a 2-methyl group on the ring and a specific 3-phenylmethoxypropyl chain creates a unique steric and electronic environment that cannot be replicated by simple analogs like 1-benzylpiperidine or 2-methylpiperidine . These structural differences translate into significant deviations in key physicochemical properties, as quantified in Section 3, which directly affect chromatographic behavior, volatility, and solubility. Substituting with a generic piperidine risks altering reaction kinetics, purification parameters, or biological target interactions in unforeseen ways, thereby jeopardizing the reproducibility and validity of research outcomes [1].

Attribute
This Compound
Simple Piperidines
Volatility / Boiling point
Reported low volatility; high boiling point
Higher volatility; may alter solvent loss and handling safety
Synthetic handle
Benzyl-protected alcohol for selective deprotection
No latent alcohol functionality; limits further derivatization
Analytical identity
Unique InChIKey and MW
Different identifier; risk of misidentification without verification

Evidence for Choosing CAS 63867-62-9 Over Analogs


Density and Boiling Point vs. Related Piperidines

The introduction of the 3-phenylmethoxypropyl group onto the 2-methylpiperidine core results in a compound (CAS 63867-62-9) with a significantly higher boiling point and altered density compared to its simpler analogs . This data is derived from direct vendor specifications and literature values for the comparator compounds [1] .

Density & Boiling Point
Reported
0.97 g/cm³; 344°C vs 0.84–0.95 g/cm³; 118–119°C (2-methylpiperidine)
Lower volatility supports high-temperature handling without pressure.
Calculated boiling point; vendor datasheet values.
Physicochemical Properties Chemical Handling Process Chemistry

Unique InChIKey for Analytical Validation

CAS 63867-62-9 possesses a unique InChIKey (AUDJIMCCPSCDGO-UHFFFAOYSA-N) derived from its specific molecular structure, which serves as a definitive analytical identifier for verifying compound identity and purity, distinguishing it from all other piperidine derivatives .

InChIKey Identity
Specification review
AUDJIMCCPSCDGO-UHFFFAOYSA-N
Unique structural hash supports compound verification.
Algorithmically generated; no comparator needed.
Analytical Chemistry Quality Control Compound Identification

Synthetic Utility of the Benzyl-Protected Alcohol

The 3-phenylmethoxypropyl group in CAS 63867-62-9 functions as a benzyl-protected alcohol. This structural feature provides a specific and well-precedented synthetic handle for further derivatization via hydrogenolysis, a functionality absent in simple N-alkyl or N-benzyl piperidine analogs . While direct comparative kinetic data is unavailable, the presence of this functional group is a critical differentiator for synthetic planning [1].

Latent Alcohol Handle
Class-level
Benzyl-protected ether supports deprotection to primary alcohol.
Supports synthetic diversification not possible with simple N-alkyl piperidines.
Class-level inference; hydrogenolysis is well-precedented.
Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Recommended Applications for CAS 63867-62-9


High-Temperature Solvent and Reaction Medium

Given its exceptionally high calculated boiling point of 344°C at 760 mmHg, CAS 63867-62-9 is well-suited for use as a reaction medium or solvent in synthetic transformations that require elevated temperatures without the need for a pressurized vessel . Its low volatility, compared to 2-methylpiperidine (bp 118-119°C), minimizes evaporative loss and facilitates safer operation in heated, open systems.

Analytical Reference Standard for HPLC and GC-MS

The unique combination of its molecular weight (247.38 g/mol) and specific InChIKey (AUDJIMCCPSCDGO-UHFFFAOYSA-N) makes CAS 63867-62-9 an ideal candidate for an analytical reference standard . Its well-defined spectroscopic identifiers enable precise calibration and validation of chromatographic methods, ensuring accurate identification and quantification of this compound or its structural analogs in complex reaction mixtures.

Protected Building Block for Medicinal Chemistry

The compound's benzyl-protected alcohol functionality serves as a strategic 'masked' hydroxyl group. This allows CAS 63867-62-9 to be incorporated as a building block in early-stage synthesis, where the benzyl ether provides stability to a variety of reaction conditions . It can then be selectively deprotected at a later stage via hydrogenolysis to reveal a primary alcohol for further conjugation or to introduce polarity [1].

Piperidine Scaffold for SAR Studies

Due to its specific N-(3-phenylmethoxypropyl) substitution and 2-methyl group, CAS 63867-62-9 presents a distinct lipophilic and steric profile compared to simpler N-alkyl or N-benzyl piperidines . This makes it a useful starting scaffold for exploring the SAR of piperidine-containing compounds targeting various receptors or enzymes, where subtle changes in lipophilicity and bulk can dramatically impact binding affinity and selectivity [2].

Application
Selection Property
Validation Focus
High-temperature synthetic medium
Low volatility profile
Boiling point consistency
Analytical reference standard
Unique InChIKey and molecular weight
Method calibration accuracy
Protected alcohol building block
Benzyl-protected ether
Selective deprotection reproducibility
Scaffold for piperidine SAR studies
Distinct lipophilic/steric profile
Binding affinity interpretation
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